molecular formula C15H12N2O2S B086903 2-Mercapto-3-(2-methoxy-phenyl)-3H-quinazolin-4-one CAS No. 1031-67-0

2-Mercapto-3-(2-methoxy-phenyl)-3H-quinazolin-4-one

Cat. No.: B086903
CAS No.: 1031-67-0
M. Wt: 284.3 g/mol
InChI Key: IGNPPCHTDPKYOJ-UHFFFAOYSA-N
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Description

2-Mercapto-3-(2-methoxy-phenyl)-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of a mercapto group (–SH) and a methoxy-phenyl group (–OCH₃) attached to the quinazolinone core imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-3-(2-methoxy-phenyl)-3H-quinazolin-4-one typically involves a multi-step reaction process. One common method involves the reaction of anthranilic acid with substituted phenyl isothiocyanate in the presence of a catalyst such as triethylamine in ethanol. This reaction yields 3-aryl-2-thioxo-2,3-dihydroquinazolinone derivatives, which are then further reacted with bromoacetophenone derivatives to obtain fully functionalized quinazolinone derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-3-(2-methoxy-phenyl)-3H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group (–SH) can be oxidized to form disulfides or sulfonic acids.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinone derivatives.

    Substitution: The methoxy-phenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, dihydroquinazolinone derivatives, and various substituted quinazolinone derivatives.

Scientific Research Applications

2-Mercapto-3-(2-methoxy-phenyl)-3H-quinazolin-4-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Mercapto-3-(2-methoxy-phenyl)-3H-quinazolin-4-one involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose. This competitive inhibition mechanism reduces the postprandial rise in blood glucose levels .

Comparison with Similar Compounds

Similar Compounds

    2-Mercapto-3-(2-methoxybenzyl)quinazolin-4(3H)-one: Similar in structure but with a benzyl group instead of a phenyl group.

    3-(2-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4-one: Lacks the mercapto group.

    2-Mercapto-3-(2-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one: Contains additional fused rings.

Uniqueness

2-Mercapto-3-(2-methoxy-phenyl)-3H-quinazolin-4-one is unique due to the presence of both the mercapto and methoxy-phenyl groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-(2-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-19-13-9-5-4-8-12(13)17-14(18)10-6-2-3-7-11(10)16-15(17)20/h2-9H,1H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNPPCHTDPKYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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